molecular formula C12H18ClN3O2 B2588803 [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1432680-24-4

[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B2588803
CAS No.: 1432680-24-4
M. Wt: 271.75
InChI Key: HADNTSUANIGVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClN3O2 It is known for its unique structure, which includes a hydrazinylbenzoyl group attached to a pyrrolidinylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

    Reduction: The compound can be reduced to form hydrazine derivatives or alcohols.

    Substitution: It can participate in substitution reactions, where functional groups on the benzoyl or pyrrolidinyl rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrazine derivatives or alcohols.

    Substitution: Formation of substituted benzoyl or pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: The compound is used as a probe to study biochemical pathways and interactions within cells.

Medicine:

    Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Diagnostics: It is used in the development of diagnostic agents for detecting specific biomarkers in biological samples.

Industry:

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It is used in the formulation of agrochemicals for crop protection and growth enhancement.

Mechanism of Action

The mechanism of action of [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

    [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.

    [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]ethanol: A structurally similar compound with an ethanol group instead of a methanol group, leading to different reactivity and applications.

    [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]propanol: Another analog with a propanol group, which may exhibit distinct biological and chemical properties.

Uniqueness: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16;/h3-6,11,14,16H,1-2,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNTSUANIGVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.